REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[C:4]([CH3:10])[CH:3]=1.[C-:11]#[N:12].[Na+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:11]#[N:12])=[C:4]([CH3:10])[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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63 g
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Type
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reactant
|
Smiles
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BrC1=CC(=C(C=C1)CCl)C
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Name
|
|
Quantity
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180 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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15.5 g
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Type
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reactant
|
Smiles
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[C-]#N.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the reaction was stirred at room temperature overnight under a N2 atmosphere
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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the residue was taken into a mixture of sat. aq. NH4Cl (300 mL) and EtOAc (300 mL)
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Type
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ADDITION
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Details
|
The bi-phase solution was diluted with H2O (200 mL)
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Type
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CUSTOM
|
Details
|
The EtOAc layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was re-extracted with EtOAc (2×200 mL)
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Type
|
WASH
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Details
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The combined organic layers were washed with brine (3×300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CC#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 280 mmol | |
AMOUNT: MASS | 58.8 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |